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Compound of Interest

Compound Name:
2-Chloro-5-methyl-4-

(methylthio)pyridine

Cat. No.: B14765253

Get Quote

A Technical Guide on Heterocyclic Functionalization Scaffolds

Executive Summary: The "Switchable" Scaffold
2-Chloro-5-methyl-4-(methylthio)pyridine (CAS: Analogous to 2-chloro-4-methylthio-

pyridines) represents a high-value scaffold in medicinal chemistry, particularly for kinase

inhibitor discovery and agrochemical design. Its utility lies in its orthogonal reactivity profile:

C2-Chlorine: A handle for standard Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig cross-couplings.

C4-Methylthio: A "masked" leaving group. While stable initially, it can be oxidized to a

sulfoxide or sulfone (

), transforming it into a hyper-reactive electrophile that allows late-stage functionalization at
the C4 position.

C5-Methyl: Provides a fixed steric handle, often crucial for selectivity in enzyme binding

pockets (e.g., preventing rotation or filling hydrophobic clefts).
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This guide provides a structural breakdown, synthetic pathways, and validated protocols for

utilizing this molecule in drug development.

Structural Characterization & Identity
Accurate identification of regioisomers is the primary challenge when working with

multisubstituted pyridines. The following data characterizes the core structure.

Predicted NMR Fingerprint
Note: Shifts are estimated based on substituent additivity rules for pyridine derivatives in

.
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Nucleus Position
Shift (

ppm)
Multiplicity

Structural
Logic

H-6 8.15 - 8.25 Singlet (s)

Deshielded by

adjacent

Nitrogen; no

vicinal coupling

partners.

H-3 7.05 - 7.15 Singlet (s)

Shielded relative

to H-6 due to

electron-rich

SMe group at

C4; located

between Cl and

SMe.

S-Me 2.50 - 2.55 Singlet (s)

Characteristic

methylthio

resonance.

C5-Me 2.20 - 2.30 Singlet (s)

Benzylic-like

methyl group

attached to the

aromatic ring.

C-2 ~150.0 Quaternary

Deshielded by

Chlorine and

Nitrogen (ipso).

C-4 ~152.0 Quaternary

Ipso to SMe; shift

varies

significantly upon

oxidation.

Mass Spectrometry (LC-MS)
Molecular Ion (
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): Expect a distinct chlorine isotope pattern.

Pattern: A 3:1 ratio between peaks at

X and

X+2 (characteristic of

and

).

Fragmentation: Loss of the methyl radical (

) or loss of the thiomethyl radical (

) are common fragmentation pathways.

Synthetic Access & Regioselectivity
The synthesis of this scaffold typically proceeds via

on 2,4-dichloro-5-methylpyridine. This step is the "Critical Control Point" for the entire workflow.

The Regioselectivity Challenge
In 2,4-dichloropyridines, the C4 position is generally more reactive toward nucleophiles than

the C2 position. This is because the nitrogen atom activates the para-position (C4) via

resonance more effectively than the ortho-position (C2), despite the inductive effect at C2.

However, the C5-methyl group introduces steric hindrance that can retard attack at C4. To

ensure the formation of the desired 4-(methylthio) isomer rather than the 2-(methylthio) isomer,

specific conditions must be used.

Validated Synthetic Workflow (Diagram)
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Figure 1: Regioselective Synthesis via SNAr. C4 attack is electronically favored despite C5 sterics.
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Experimental Protocols
Synthesis of 2-Chloro-5-methyl-4-(methylthio)pyridine

Reagents: 2,4-Dichloro-5-methylpyridine (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq),

Dry DMF.

Procedure:

Dissolve 2,4-dichloro-5-methylpyridine in anhydrous DMF (0.5 M concentration) under

atmosphere.

Cool the solution to 0°C in an ice bath. Rationale: Low temperature maximizes

regioselectivity by favoring the kinetically faster C4 substitution.

Add NaSMe portion-wise over 15 minutes. Caution: Exothermic.

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

Monitor: TLC or LCMS should show consumption of starting material. If the C2-isomer

forms, it usually has a slightly different Rf.

Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with brine (to remove

DMF). Dry over

.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-SMe

isomer is typically more polar than the starting material but less polar than the bis-

substituted byproduct.

The "Activation" Protocol (Oxidation to Sulfone)
To activate the C4 position for a second substitution, the sulfide is oxidized.

Reagents: mCPBA (2.2 eq) or Oxone, DCM (Dichloromethane).

Procedure:

Dissolve the thioether in DCM.

Add mCPBA (meta-chloroperoxybenzoic acid) slowly at 0°C.

Stir overnight at RT.

Result: Formation of 2-chloro-5-methyl-4-(methylsulfonyl)pyridine.

Note: The sulfone is a highly reactive leaving group. The resulting molecule now has two

electrophilic sites, but C4 (sulfone) is often more reactive than C2 (chlorine) toward "soft"

nucleophiles, allowing for a "positional switch" in synthesis.

Reactivity & Applications (The "Warhead" Strategy)
Drug discovery campaigns utilize this scaffold to create libraries of bis-heterocycles. The order

of operations is critical.

Divergent Functionalization Pathways
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Figure 2: Divergent Synthesis. Path B activates C4, making it more reactive than C2-Cl.
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Strategic Causality
Why use Path A? If your SAR (Structure-Activity Relationship) requires a lipophilic thioether

or if the C4 substituent is tolerated as-is.

Why use Path B? If you need to introduce a complex amine or ether at C4. The oxidation

converts the "dormant" SMe into a "super-leaving group" (

), which can be displaced by amines under milder conditions than the C2-chlorine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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